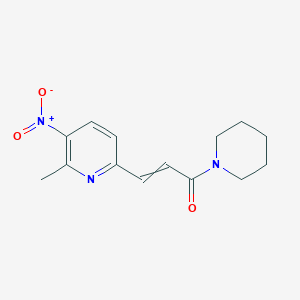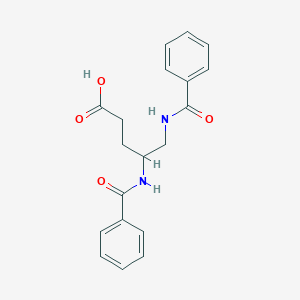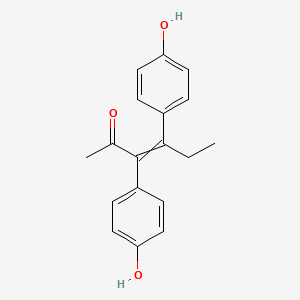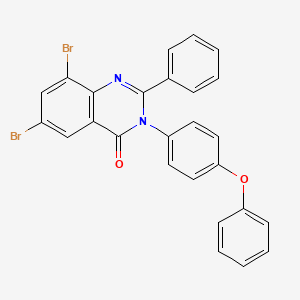![molecular formula C14H26O3Si B14376307 3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one CAS No. 89597-52-4](/img/structure/B14376307.png)
3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one is a synthetic organic compound characterized by its unique structure, which includes a triethylsilyl group and an oxolan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one typically involves the reaction of a suitable precursor with triethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction. The general synthetic route can be summarized as follows:
Starting Material: The synthesis begins with a suitable precursor, such as a buten-2-one derivative.
Silylation: The precursor is reacted with triethylsilyl chloride in the presence of a base like triethylamine or pyridine.
Cyclization: The intermediate product undergoes cyclization to form the oxolan-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The triethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The oxolan-2-one moiety may interact with specific enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethylsilyl)-3-buten-2-one: Similar structure but with a trimethylsilyl group instead of triethylsilyl.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Contains a quinolin-2-one moiety and different substituents.
Uniqueness
3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one is unique due to the presence of both the triethylsilyl group and the oxolan-2-one ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
89597-52-4 |
|---|---|
Fórmula molecular |
C14H26O3Si |
Peso molecular |
270.44 g/mol |
Nombre IUPAC |
3-(3-triethylsilyloxybut-2-enyl)oxolan-2-one |
InChI |
InChI=1S/C14H26O3Si/c1-5-18(6-2,7-3)17-12(4)8-9-13-10-11-16-14(13)15/h8,13H,5-7,9-11H2,1-4H3 |
Clave InChI |
FVNLGNJUNQSNPG-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC(=CCC1CCOC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)

![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)


methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)



![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14376272.png)

![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
